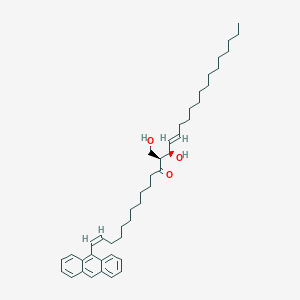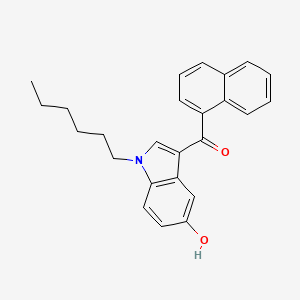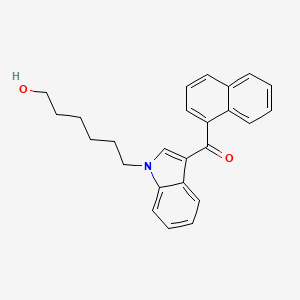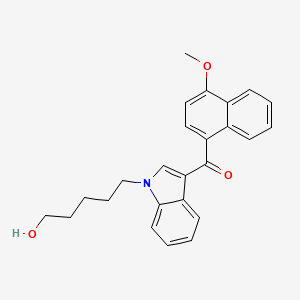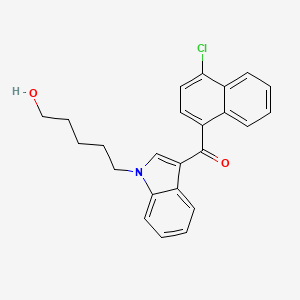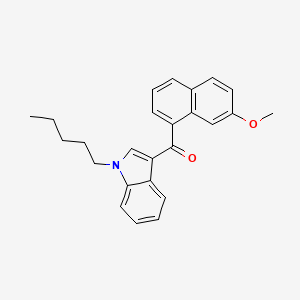
(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
説明
“(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a compound with the molecular formula C25H25NO2 . It is also known by other names such as JWH-164, JWH 081, and 7-methoxynaphthyl isomer . This compound is categorized as a synthetic cannabinoid .
Molecular Structure Analysis
The molecular weight of this compound is 371.5 g/mol . The IUPAC name is (7-methoxynaphthalen-1-yl)- (1-pentylindol-3-yl)methanone . The InChI string and the Canonical SMILES are also provided .Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 7 rotatable bonds .科学的研究の応用
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
JWH-164 is a synthetic cannabinoid receptor agonist from the naphthoylindole family. It has been studied for its potential therapeutic effects due to its affinity for the CB1 and CB2 receptors .
Methods of Application
Research involves the synthesis of JWH-164 and its analogs, followed by binding affinity assays to determine its interaction with cannabinoid receptors. The compound is typically tested in vitro using cell lines that express CB1 or CB2 receptors.
Results
JWH-164 has shown a Ki of 6.6 nM at CB1 and 6.9 nM at CB2, indicating a strong affinity for both receptors. Its potency is intermediate between that of JWH-081 and JWH-018, suggesting that the methoxy group at the 7-position of the naphthyl ring contributes to its binding affinity .
Application in Forensic Toxicology
Scientific Field
Forensic Toxicology
Summary of Application
In forensic toxicology, JWH-164 is identified and quantified in biological specimens to determine its use or misuse .
Methods of Application
Techniques such as gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) are employed. These methods allow for the detection and structural identification of JWH-164 in complex biological matrices.
Results
The analytical methods have been successful in detecting JWH-164, aiding in legal and clinical investigations related to synthetic cannabinoid use .
Application in Pharmacology
Scientific Field
Pharmacology
Summary of Application
JWH-164’s effects on the endocannabinoid system are studied to understand its pharmacological profile and potential therapeutic applications .
Methods of Application
Animal models are used to assess the behavioral and physiological effects of JWH-164. Dose-response studies help in determining its efficacy and safety profile.
Results
The compound has demonstrated cannabinoid-like effects in preclinical models, but further research is needed to fully understand its pharmacological implications .
Application in Drug Design
Scientific Field
Drug Design
Summary of Application
JWH-164 serves as a lead compound in the design of new synthetic cannabinoids with potential medical benefits .
Methods of Application
Structure-activity relationship (SAR) studies are conducted to explore the chemical space around JWH-164. Modifications to its structure are made to enhance its selectivity and potency.
Results
These studies have led to the development of new compounds with improved receptor selectivity and reduced side effects .
Application in Neurobiology
Scientific Field
Neurobiology
Summary of Application
The impact of JWH-164 on neural pathways and neurotransmitter systems is investigated to understand its influence on the central nervous system .
Methods of Application
Electrophysiological recordings and imaging techniques are used to monitor neural activity in response to JWH-164 administration in brain slices or live animals.
Results
JWH-164 has been found to modulate neural activity, but the exact mechanisms and long-term effects require further investigation .
Application in Public Health
Scientific Field
Public Health
Summary of Application
The prevalence and effects of JWH-164 use are monitored to inform public health policies and harm reduction strategies .
Methods of Application
Epidemiological studies and surveys are conducted to gather data on the use patterns and health outcomes associated with JWH-164.
Results
Findings suggest that while JWH-164 represents a low percentage of new psychoactive substances analyzed, its presence in the market is decreasing .
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Summary of Application
JWH-164 is analyzed in various matrices to understand its distribution, metabolism, and presence in herbal products .
Methods of Application
Solid-phase microextraction headspace gas chromatography–mass spectrometry (SPME-HS-GC–MS) is utilized for the rapid detection and structural identification of JWH-164 in herbal smoking mixtures .
Results
This method has proven effective in distinguishing between structural analogs within several classes of cannabinoid compounds, including JWH-164, and provides insight into the manipulation of these products to avoid legal constraints .
Application in Psychopharmacology
Scientific Field
Psychopharmacology
Summary of Application
The psychotropic effects of JWH-164 are studied to assess its impact on mental health and behavior .
Methods of Application
Behavioral assays in animal models are conducted to evaluate the psychoactive properties of JWH-164, focusing on its effects on cognition, anxiety, and reward systems.
Results
JWH-164 has shown to produce effects similar to THC, the primary psychoactive component of cannabis, but with a higher potency and longer duration, raising concerns about its safety and potential for abuse .
Application in Environmental Toxicology
Scientific Field
Environmental Toxicology
Summary of Application
The environmental impact of JWH-164, particularly its persistence and bioaccumulation, is investigated to understand its ecological risks .
Methods of Application
Studies involve the analysis of water and soil samples from areas suspected of contamination by synthetic cannabinoids like JWH-164.
Results
Findings indicate that JWH-164 can persist in the environment and may pose a risk to aquatic life due to its potential to bioaccumulate .
Application in Substance Abuse Research
Scientific Field
Substance Abuse Research
Summary of Application
Research focuses on the patterns of use and abuse of JWH-164, as well as its effects on public health .
Methods of Application
Surveys and clinical studies are conducted to collect data on the prevalence of JWH-164 use and its association with adverse health outcomes.
Results
The data suggests that JWH-164, while less common than other synthetic cannabinoids, has been involved in a significant number of emergency room visits and hospitalizations due to its potent effects .
Application in Legal Studies
Scientific Field
Legal Studies
Summary of Application
The legal implications of JWH-164 synthesis, distribution, and use are explored to inform policy and regulation .
Methods of Application
Analysis of legal documents, case studies, and international drug control treaties are undertaken to assess the status of JWH-164 under various jurisdictions.
Application in Chemical Engineering
Scientific Field
Chemical Engineering
Summary of Application
The synthesis and production processes of JWH-164 are optimized for potential industrial-scale manufacturing .
Methods of Application
Process engineering techniques are applied to improve the yield and purity of JWH-164 while ensuring safety and environmental compliance.
Results
Advancements have been made in the synthesis routes, leading to more efficient production methods for JWH-164 and its analogs .
Application in Behavioral Neuroscience
Scientific Field
Behavioral Neuroscience
Summary of Application
JWH-164 is used to study the effects of synthetic cannabinoids on animal behavior, providing insights into the neural mechanisms of addiction and reward .
Methods of Application
Operant behavior models in rodents are employed, where animals are trained to self-administer JWH-164. The dose-response relationship is analyzed through various schedules of reinforcement.
Results
Studies have shown that rodents will self-administer JWH-164, indicating its potential for abuse. The results contribute to understanding the behavioral effects of synthetic cannabinoids and their impact on the brain’s reward system .
Application in Chemical Biology
Scientific Field
Chemical Biology
Summary of Application
JWH-164 is utilized in chemical biology to investigate the interaction between synthetic cannabinoids and various biological systems at the molecular level .
Methods of Application
Biochemical assays, such as ligand-binding studies and functional G-protein coupled receptor assays, are conducted to determine the affinity and efficacy of JWH-164 at cannabinoid receptors.
Results
The compound has been found to exhibit high affinity and potency at cannabinoid receptors, influencing the development of new therapeutic agents targeting these receptors .
Application in Public Safety
Scientific Field
Public Safety
Summary of Application
The prevalence of JWH-164 in illicit drug markets is monitored to assess its impact on public safety and to inform law enforcement strategies .
Methods of Application
Forensic analysis of seized materials and surveillance of online marketplaces are conducted to track the distribution and availability of JWH-164.
Results
Data collected has helped in identifying trends in synthetic cannabinoid abuse and has been instrumental in developing targeted interventions to reduce the availability of these substances .
Application in Molecular Pharmacology
Scientific Field
Molecular Pharmacology
Summary of Application
JWH-164’s role as a modulator of intracellular signaling pathways is studied to understand its potential therapeutic and adverse effects .
Methods of Application
Cell-based assays are used to measure the downstream effects of JWH-164 binding to cannabinoid receptors, such as changes in cyclic AMP levels and activation of MAP kinases.
Results
Findings suggest that JWH-164 can influence various signaling pathways, which may be relevant for the development of treatments for conditions like pain and inflammation .
Application in Synthetic Chemistry
Scientific Field
Synthetic Chemistry
Summary of Application
The synthetic routes for JWH-164 are optimized to improve efficiency and scalability for potential pharmaceutical applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNSZBAEVYRFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669880 | |
| Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
CAS RN |
824961-61-7 | |
| Record name | (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824961-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-164 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-164 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



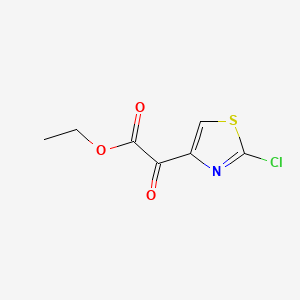
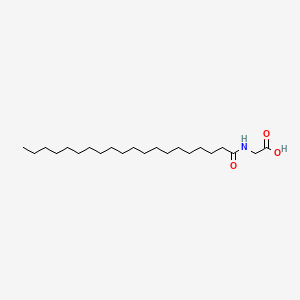
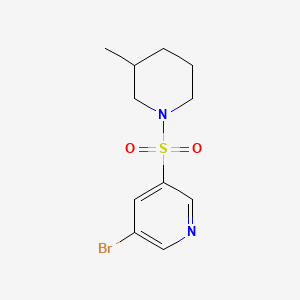
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
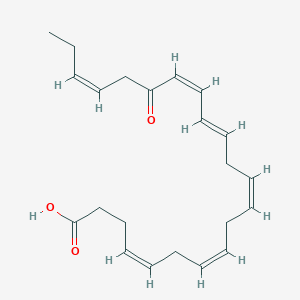
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
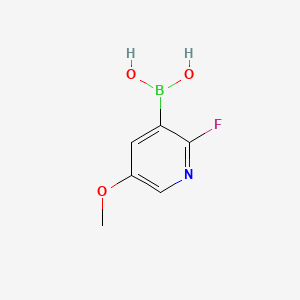
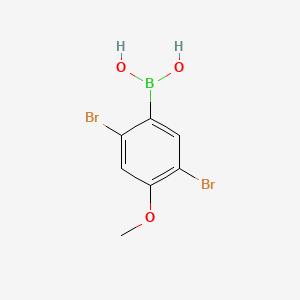
![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)
